4-(Pyrimidin-2-yl)morpholine
Description
Properties
IUPAC Name |
4-pyrimidin-2-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-9-8(10-3-1)11-4-6-12-7-5-11/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIMWXDLDBNUFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310192 | |
| Record name | 4-(2-Pyrimidinyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57356-66-8 | |
| Record name | 4-(2-Pyrimidinyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57356-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Pyrimidinyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-yl)morpholine typically involves the reaction of pyrimidine derivatives with morpholine. One common method includes the nucleophilic substitution reaction where a halogenated pyrimidine reacts with morpholine under basic conditions . Another approach involves the condensation of pyrimidine-2-carbaldehyde with morpholine in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrimidin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Synthesis of 4-(Pyrimidin-2-yl)morpholine
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with morpholine under specific conditions. The following methods are commonly employed:
- Alkylation and Acylation : The nitrogen atom in the morpholine ring can undergo nucleophilic substitution reactions, allowing for the introduction of alkyl or acyl groups .
- Oxidation and Reduction : The compound can be oxidized using agents like potassium permanganate or reduced with lithium aluminum hydride, depending on the desired functional groups .
- Cross-Coupling Reactions : this compound can serve as a precursor in cross-coupling reactions such as Suzuki and Heck reactions, facilitating the introduction of various substituents .
Anticancer Properties
Research indicates that this compound derivatives exhibit significant anticancer activity. For example, studies have demonstrated their ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. One derivative showed potent CDK2 inhibitory activity with a Ki value of 0.005 µM, demonstrating selective action against cancer cell lines .
Anti-inflammatory Effects
Compounds derived from this compound have also been investigated for their anti-inflammatory properties. In vitro studies revealed that certain derivatives significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharides (LPS), indicating their potential as therapeutic agents for inflammation-related disorders .
Neuroprotective Applications
Emerging research suggests that derivatives of this compound may possess neuroprotective effects. These compounds have been evaluated for their ability to modulate neuroinflammation and protect neuronal cells from apoptosis, potentially providing new avenues for treating neurodegenerative diseases.
Case Study 1: CDK Inhibition in Cancer Treatment
A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were synthesized based on the structure of this compound. These compounds exhibited potent inhibition of CDK2, leading to significant antiproliferative effects on various cancer cell lines. Mechanistic studies indicated that these compounds induced cell cycle arrest and apoptosis in ovarian cancer cells, showcasing their potential as targeted cancer therapies .
Case Study 2: Anti-inflammatory Activity Assessment
In a study assessing the anti-inflammatory activity of morpholine derivatives, compounds derived from this compound were found to effectively inhibit the production of pro-inflammatory cytokines. The results highlighted their potential use in developing novel treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Comparative Analysis Table
The following table summarizes key features and biological activities of selected compounds related to this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Morpholine ring with pyrimidine | CDK inhibition, anti-inflammatory | Potential neuroprotective effects |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | Pyrazole substitutions | Potent CDK2 inhibitors | High selectivity against cancer cells |
| Morpholine derivatives | Various substitutions | Anti-inflammatory | Reduced iNOS and COX-2 expression |
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-2-yl)morpholine involves its interaction with biological targets through hydrogen bonding and π-π interactions. The pyrimidine ring can act as a bioisostere for phenyl rings, enhancing the pharmacokinetic properties of the compound. It often targets enzymes and receptors involved in cell signaling pathways, thereby modulating cellular functions .
Comparison with Similar Compounds
Comparison with Piperidine, Pyrrolidine, and Piperazine Analogues
Replacing the morpholine ring with other saturated nitrogen heterocycles significantly alters biological activity. For example:
- Piperidine analogues : In trisubstituted pyrimidines targeting the EP2 receptor, morpholine-containing compounds (e.g., CID2992168) exhibited superior potentiation (fold shift in PGE2 EC50) compared to piperidine derivatives (e.g., CID3239428). The morpholine ring’s oxygen atom likely enhances hydrogen-bonding interactions critical for receptor binding .
- Piperazine analogues : Substitution with piperazine (e.g., CID2987851) resulted in reduced activity, suggesting steric or electronic incompatibility with the EP2 receptor .
Table 1: EP2 Potentiation Activity of Trisubstituted Pyrimidines
| Compound ID | Heterocycle | Fold Shift in PGE2 EC50 |
|---|---|---|
| CID2992168 | Morpholine | 12.3 |
| CID3239428 | Piperidine | 5.7 |
| CID2987851 | Piperazine | 3.2 |
| CID891729 | Morpholine | 11.8 |
Impact of Substituents on the Pyrimidine Ring
The nature and position of substituents on the pyrimidine ring profoundly influence potency and pharmacokinetics:
- Chlorine substituents: 4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4) demonstrates enhanced electrophilicity compared to unsubstituted derivatives, making it a reactive intermediate in cross-coupling reactions.
- Trifluoromethyl groups : 4-[4-(Trifluoromethyl)pyrimidin-2-yl]morpholine exhibits improved lipophilicity and resistance to oxidative metabolism, as evidenced by its distinct 19F NMR profile and prolonged half-life in vitro .
Comparison with Thienopyrimidine Analogues
Morpholine-containing thienopyrimidines, such as 4-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine (PI-103), demonstrate enhanced kinase inhibition (e.g., PI3K/mTOR) compared to simpler pyrimidine derivatives. However, early analogues like 3-(4-morpholinothieno[3,2-d]pyrimidin-2-yl)phenol suffered from short half-lives (<10 min), whereas PI-103’s extended half-life (>2 hrs) underscores the importance of fused ring systems for in vivo stability .
Role of Morpholine in CDK2 Inhibition
In CDK2 inhibitors, morpholine-linked pyrimidines (e.g., compound 31 ) showed superior selectivity over piperazine analogues. The morpholine moiety’s oxygen atom facilitates water-mediated hydrogen bonds in the ATP-binding pocket, as confirmed by crystallographic studies .
Table 2: CDK2 Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | Heterocycle | IC50 (nM) |
|---|---|---|
| 31 | Morpholine | 18 |
| 32 | Morpholine | 22 |
| Piperazine analogue | Piperazine | 120 |
Data from kinase inhibition assays
Key Findings and Implications
Morpholine vs. Piperidine : Morpholine’s oxygen atom provides a critical hydrogen-bonding interaction absent in piperidine analogues, explaining its higher EP2 receptor activity .
Substituent Effects : Electron-withdrawing groups (e.g., CF3) enhance metabolic stability, while halogens (e.g., Cl) improve reactivity for further derivatization .
Structural Rigidity: Fused-ring systems (e.g., thienopyrimidines) mitigate metabolic degradation, as seen in PI-103 .
Biological Activity
4-(Pyrimidin-2-yl)morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.
The primary mechanism of action for this compound involves its interaction with tubulin, specifically binding to the colchicine-binding site . This binding disrupts microtubule dynamics, leading to the inhibition of microtubule polymerization. Consequently, this results in mitotic arrest and cell death across various cell lines, particularly in cancerous cells.
Biochemical Pathways
- Target : Colchicine-binding site of tubulin.
- Effect : Inhibition of microtubule polymerization.
- Result : Induction of cell cycle arrest in the G2/M phase and subsequent cell death.
Pharmacokinetics
This compound has a molecular weight of approximately 209.204 g/mol, suggesting reasonable bioavailability. Its carboxylic acid group enhances its interaction with biological macromolecules, making it a potential candidate for therapeutic applications.
Biological Activity Overview
The compound exhibits various biological activities, including:
- Anticancer Activity : Demonstrated significant cytotoxicity against multiple cancer cell lines by disrupting microtubule dynamics.
- Anti-inflammatory Properties : Some derivatives have shown efficacy in reducing inflammatory markers in macrophage cells stimulated by lipopolysaccharides (LPS) .
- Enzyme Inhibition : Investigated for its potential as an enzyme inhibitor, particularly in pathways relevant to cancer and inflammatory diseases .
Case Studies and Research Findings
- Anticancer Efficacy :
-
Anti-inflammatory Activity :
- Research highlighted that specific derivatives significantly reduced nitric oxide (NO) production and inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophages, suggesting potential use in treating inflammatory disorders .
- Pharmacological Applications :
Data Summary Table
Q & A
Q. What are the standard synthetic routes for 4-(Pyrimidin-2-yl)morpholine, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution between pyrimidine derivatives and morpholine. For example, refluxing 4-chloropyrimidine with morpholine in ethanol under basic conditions yields the target compound . A related method for 4-(4,6-Dichloropyrimidin-2-yl)morpholine uses 2,4,6-trichloropyrimidine and morpholine in acetone at 0–20°C, achieving a 79% yield after purification by column chromatography . Key variables affecting yield include solvent polarity, temperature, and stoichiometry of reactants.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the molecular structure, particularly the morpholine ring’s integration and pyrimidine substitution pattern. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like C-N and C-O bonds . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) ensures purity (>97%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
Discrepancies in activity (e.g., CDK2 inhibition vs. inactivity) may arise from structural variations (e.g., substitution position on pyrimidine) or assay conditions. For example, 4-(Pyrimidin-5-yl)morpholine inhibits CDK2 by binding its active site, but 2-substituted analogs may lack this interaction . To address contradictions:
Q. What experimental design considerations optimize the synthesis of this compound for scale-up?
Key factors include:
- Solvent selection : Ethanol or acetone minimizes side reactions vs. polar aprotic solvents.
- Catalysts : Base catalysts (e.g., K₂CO₃) improve nucleophilic substitution efficiency.
- Temperature : Controlled heating (50–80°C) balances reaction rate and decomposition .
- Purification : Column chromatography or recrystallization ensures >95% purity for biological testing .
Q. How do structural modifications to the morpholine or pyrimidine ring alter the compound’s pharmacokinetic properties?
Adding substituents like carboxylic acids (e.g., this compound-2-carboxylic acid) increases hydrophilicity, improving aqueous solubility but potentially reducing membrane permeability. Halogenation (e.g., 4-(4-Chloro-2-pyrimidinyl)morpholine) enhances metabolic stability but may introduce toxicity risks . Computational modeling (e.g., LogP calculations) and in vitro ADME assays (e.g., Caco-2 permeability) guide rational design .
Methodological Challenges and Solutions
Q. How can researchers interpret ambiguous NMR spectra for this compound derivatives?
Overlapping signals (e.g., morpholine protons at δ 3.5–4.0 ppm) complicate integration. Solutions include:
- 2D NMR (COSY, HSQC) to resolve coupling patterns.
- Deuterated solvents (e.g., DMSO-d₆) for sharper peaks.
- Comparison with reference spectra of analogs (e.g., 4-(5-Iodo-3-methylpyridin-2-yl)morpholine) .
Q. What strategies mitigate low yields in multi-step syntheses of this compound analogs?
- Intermediate characterization : Validate each step via LC-MS to identify side reactions early.
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during pyrimidine functionalization .
- Catalytic optimization : Transition metal catalysts (e.g., Pd/C) enhance coupling reactions for complex analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
